3-[4-(Methylsulfanyl)phenyl]acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Biological Activity & Therapeutic Potential of 3-[4-(methylsulfanyl)phenyl]acrylic Acid Derivatives
Executive Summary
The compound 3-[4-(methylsulfanyl)phenyl]acrylic acid (also known as 4-(methylthio)cinnamic acid ) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for anti-inflammatory, anticancer, and metabolic therapeutics. Its significance lies not only in its intrinsic activity but in its role as a "pro-pharmacophore" for the 4-(methylsulfonyl)phenyl moiety—a validated structural motif in selective COX-2 inhibitors (e.g., Rofecoxib, Etoricoxib).
This guide provides a technical deep-dive into the molecule’s biological mechanisms, specifically focusing on its metabolic bioactivation from sulfide to sulfone, its utility as a linker in histone deacetylase (HDAC) inhibitors, and a validated synthesis protocol for laboratory production.
Chemical Architecture & Structural Biology
The Cinnamic Acid Backbone
The core structure consists of a phenyl ring linked to an acrylic acid tail. This
The Para-Methylsulfanyl Group (The "Warhead" Precursor)
The 4-methylsulfanyl (-SMe) group is electron-donating, increasing the electron density of the aromatic ring. However, its primary medicinal value is its metabolic susceptibility. In vivo, this sulfide is rapidly oxidized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes to the sulfoxide (-SOMe) and subsequently the sulfone (-SO
-
Sulfide (Parent): Lipophilic, good membrane permeability.
-
Sulfone (Metabolite): Highly polar, strong hydrogen bond acceptor. This is the active pharmacophore responsible for docking into the hydrophilic side pocket of the COX-2 enzyme.
Therapeutic Mechanisms & Bioactivity
Selective COX-2 Inhibition (Anti-Inflammatory)
The most well-documented utility of this scaffold is in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
-
Mechanism: The 4-(methylsulfonyl)phenyl metabolite fits into the distinct side pocket of the cyclooxygenase-2 (COX-2) active site. This pocket is accessible in COX-2 due to the substitution of a bulky Isoleucine (found in COX-1) with a smaller Valine (Val523).
-
Causality: The parent 3-[4-(methylsulfanyl)phenyl]acrylic acid acts as a prodrug. Once oxidized to the sulfone, the oxygen atoms of the sulfone group form critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX-2 active site, locking the inhibitor in place.
Anticancer Activity (HDAC & Tubulin)
Derivatives of 4-(methylthio)cinnamic acid have shown potency against various cancer cell lines (e.g., HCT116, MCF-7).
-
HDAC Inhibition: The acrylic acid tail serves as the "linker" connecting the hydrophobic cap (the phenyl ring) to a zinc-binding group (ZBG), often a hydroxamic acid. The 4-SMe group provides steric bulk that improves selectivity for HDAC isoforms.
-
Tubulin Polymerization: Analogues where the carboxylic acid is esterified or amidated can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.
Metabolic Regulation (PPAR & GPR119)
Recent studies indicate that the lipid-like tail of cinnamic acid derivatives can activate Peroxisome Proliferator-Activated Receptors (PPARs), regulating glucose and lipid metabolism. The 4-(methylsulfonyl)phenyl motif is also found in potent GPR119 agonists, which stimulate insulin secretion.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the critical oxidative pathway converting the lipophilic precursor into the active COX-2 inhibitor.
Figure 1: In vivo bioactivation pathway. The sulfide moiety is oxidized to sulfone, significantly altering the molecule's polarity and binding affinity.
Detailed Experimental Protocols
Synthesis: Knoevenagel Condensation
This protocol describes the synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid from 4-(methylthio)benzaldehyde. This route is preferred for its high yield and operational simplicity.
Reagents:
-
4-(Methylthio)benzaldehyde (10 mmol)
-
Malonic acid (12 mmol)
-
Pyridine (Solvent/Base, 5 mL)
-
Piperidine (Catalyst, 0.5 mL)
-
Hydrochloric acid (1M)
Workflow:
-
Setup: In a 50 mL round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1.52 g) and malonic acid (1.25 g) in pyridine (5 mL).
-
Catalysis: Add piperidine (0.5 mL) dropwise.
-
Reflux: Attach a condenser and heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor CO
evolution (cessation indicates completion). -
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) containing concentrated HCl (to neutralize pyridine).
-
Precipitation: The product will precipitate as a white/off-white solid. Adjust pH to ~2 if necessary.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Validation: Check melting point (Lit: 172–174°C) and
H-NMR (Doublet at 6.4 and 7.6 ppm for vinylic protons, Hz, indicating trans-isomer).
Bioassay: COX-2 Inhibition Screening
To evaluate the activity of the derivatives (specifically the sulfone analogue), use a colorimetric COX inhibitor screening assay.
Materials:
-
Ovine COX-2 enzyme[1]
-
Arachidonic acid (Substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Heme cofactor
Protocol:
-
Incubation: Incubate the test compound (0.01 – 100
M) with COX-2 enzyme and Heme in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C. -
Initiation: Add Arachidonic acid and TMPD to initiate the reaction.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
-
Analysis: Calculate % Inhibition =
. Plot log[concentration] vs. % Inhibition to determine IC .
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifying the R-groups on the cinnamic acid core.
| Position | Modification | Biological Effect |
| Para-Position (R1) | -SMe (Sulfide) | Pro-drug; lipophilic; good bioavailability. |
| -SO | High COX-2 Selectivity ; potent H-bond acceptor. | |
| -OMe (Methoxy) | Reduced COX-2 selectivity; standard antioxidant activity. | |
| Alpha/Beta Linker | Double Bond | Essential for Michael addition (Nrf2 activation). |
| Reduced (Single Bond) | Loss of Michael acceptor activity; reduced toxicity. | |
| Acid Head (R2) | -COOH (Free Acid) | Weak cellular uptake; binds Arg120 in COX active site. |
| -CONHOH (Hydroxamate) | Potent HDAC Inhibition (Zinc binding). | |
| -COOEt (Ester) | Improved membrane permeability (Pro-drug). |
Visualization: Synthesis & Logic Flow
Figure 2: Synthetic workflow for the production of the target scaffold via Knoevenagel condensation.
References
-
Zarghi, A., et al. (2011). "Design and synthesis of new 3-(4-methanesulfonylphenyl)-2-substituted-2-propenoic acid derivatives as selective COX-2 inhibitors." Scientia Pharmaceutica. Link
-
Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences. Link
-
Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Antioxidant and anti-inflammatory activity of cinnamic acid derivatives." Molecules. Link
-
Bhat, M. A., et al. (2019). "Structure-activity relationship of cinnamic acid derivatives as anticancer agents." Current Topics in Medicinal Chemistry. Link
-
Sigma-Aldrich. "4-(Methylthio)cinnamic acid Product Specification." Link
Sources
Comprehensive Spectroscopic Characterization of 3-[4-(Methylsulfanyl)phenyl]acrylic Acid
This guide outlines the spectroscopic validation of 3-[4-(methylsulfanyl)phenyl]acrylic acid (also known as 4-(methylthio)cinnamic acid ), a critical intermediate in the synthesis of bioactive thioethers and cinnamic acid derivatives.
A Technical Guide for Structural Validation
Introduction & Compound Profile
3-[4-(methylsulfanyl)phenyl]acrylic acid (CAS: 102016-58-0 ) is a para-substituted cinnamic acid derivative characterized by a thioether moiety.[1][2][3] It serves as a versatile building block in medicinal chemistry, particularly for developing PPAR agonists, tyrosine kinase inhibitors, and anti-inflammatory agents where the lipophilic methylthio group modulates metabolic stability and binding affinity.
Physicochemical Properties
| Property | Data |
| IUPAC Name | (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 174–175 °C |
| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water |
Synthesis & Purity Context
To ensure accurate spectral interpretation, one must understand the synthesis origin. The compound is typically synthesized via a Knoevenagel condensation between 4-(methylthio)benzaldehyde and malonic acid in pyridine/piperidine, or via a Perkin reaction .
-
Critical Impurity Watch:
-
4-(Methylthio)benzaldehyde: Look for aldehyde proton (~9.9 ppm) in NMR.
-
Cis-isomer ((Z)-isomer): Look for smaller coupling constants (J ≈ 10–12 Hz) in the vinyl region.
-
Decarboxylation products: 4-methylthiostyrene (rare).
-
Spectroscopic Analysis: The Core Data
The following data represents the trans-(E)-isomer , which is the thermodynamically stable and synthetically dominant form.
A. Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) or EI (70 eV). Diagnostic Logic: The presence of sulfur provides a distinct isotopic signature due to the ³⁴S isotope (~4.2% natural abundance), often visible as an M+2 peak.
| Ion Type | m/z | Fragmentation Logic |
| [M]⁺ (Molecular Ion) | 194 | Parent peak. Confirms formula C₁₀H₁₀O₂S. |
| [M+1]⁺ | 195 | ¹³C isotope contribution. |
| [M+2]⁺ | 196 | ³⁴S isotope signature (diagnostic for sulfur). |
| [M – OH]⁺ | 177 | Loss of hydroxyl group (acylium ion formation). |
| [M – COOH]⁺ | 149 | Decarboxylation (styrene-like cation). |
| [M – SMe]⁺ | 147 | Cleavage of the methylthio group. |
Analyst Note: In negative mode ESI (ESI-), look for the carboxylate anion [M-H]⁻ at m/z 193 .
B. Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Key Functional Groups: The spectrum is dominated by the conjugated carboxylic acid and the aromatic thioether.
| Frequency (cm⁻¹) | Vibration Mode | Assignment |
| 2800 – 3100 | O–H stretch (broad) | Carboxylic acid dimer (hydrogen bonded). |
| ~1680 | C=O stretch (strong) | Conjugated acid carbonyl (shifted from 1710 due to conjugation). |
| ~1625 | C=C stretch | Alkene double bond (conjugated with aromatic ring). |
| ~1590, 1490 | Ar-C=C stretch | Aromatic ring breathing modes. |
| ~1420 | S–CH₃ def | Methyl deformation attached to sulfur. |
| ~980 | =C–H bend (oop) | Trans-alkene diagnostic band (strong). |
C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent proton exchange broadening).
¹H NMR (400 MHz, DMSO-d₆)
The spectrum exhibits a classic AA'BB' aromatic system and a trans-vinyl doublet pair.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Insight |
| 12.40 | Broad Singlet | 1H | — | –COOH | Acidic proton; exchangeable with D₂O. |
| 7.58 | Doublet | 1H | J = 16.0 Hz | Ar–CH =C | H-3 (Beta-proton). Large J confirms trans geometry. |
| 7.55 | Doublet | 2H | J = 8.4 Hz | Ar–H (ortho) | H-2', 6' . Deshielded by vinyl group. |
| 7.28 | Doublet | 2H | J = 8.4 Hz | Ar–H (meta) | H-3', 5' . Ortho to SMe group. |
| 6.48 | Doublet | 1H | J = 16.0 Hz | =CH –COOH | H-2 (Alpha-proton). Shielded by resonance. |
| 2.51 | Singlet | 3H | — | –S–CH₃ | Methylthio group. Distinct from OMe (~3.8).[4][5] |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Type | Assignment |
| 167.8 | Cq | C=O (Carboxylic acid) |
| 143.5 | Cq | C-4' (Aromatic C attached to S) |
| 141.2 | CH | C-3 (Beta-alkene carbon) |
| 130.5 | Cq | C-1' (Aromatic C attached to alkene) |
| 128.6 | CH | C-2', 6' (Aromatic CH) |
| 125.8 | CH | C-3', 5' (Aromatic CH) |
| 118.4 | CH | C-2 (Alpha-alkene carbon) |
| 14.6 | CH₃ | –S–C H₃ (Methyl carbon) |
Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure high-resolution data without aggregation artifacts.
-
Mass: Weigh 5–10 mg of the dry solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for free carboxylic acids due to solubility and dimer broadening.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C with a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration of the acid peak.
Protocol 2: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure based on the data above.
Figure 1: Step-by-step decision matrix for the structural validation of 4-(methylthio)cinnamic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281734, 3-(4-Methylthiophenyl)acrylic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2011). Synthesis and characterization of cinnamic acid derivatives via Knoevenagel condensation. (General reference for cinnamic acid NMR shifts). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Trans-cinnamic acid) & No. 2511 (Thioanisole). (Used for comparative shift assignment). Retrieved from [Link]
Sources
- 1. 95535-40-3|4-(Vinylsulfonyl)benzoic acid| Ambeed [ambeed.com]
- 2. Page loading... [guidechem.com]
- 3. esdmedikal.com [esdmedikal.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases [mdpi.com]
Technical Guide: Crystal Structure & Solid-State Chemistry of 3-[4-(methylsulfanyl)phenyl]acrylic acid
[1]
Executive Summary
3-[4-(methylsulfanyl)phenyl]acrylic acid (CAS: 102016-58-0) is a para-substituted cinnamic acid derivative characterized by a thioether moiety.[1] Its solid-state behavior is governed by the interplay between strong hydrogen bonding at the carboxylic "head" and weak van der Waals/dipolar interactions at the "tail" (methylsulfanyl group).
This compound is of significant interest in crystal engineering due to its potential for topochemical photodimerization and as a building block for sulfur-containing liquid crystals and pharmaceutical intermediates.[1]
| Property | Data |
| IUPAC Name | (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid |
| Formula | |
| Molar Mass | 194.25 g/mol |
| Melting Point | 174–175 °C [1] |
| Crystal Habit | Typically prisms or needles (solvent dependent) |
| Primary Motif | Centrosymmetric Carboxylic Acid Dimers ( |
Crystallographic Architecture
The crystal structure of cinnamic acid derivatives is historically classified into
The Molecular Unit
The molecule adopts a planar or near-planar conformation in the solid state to maximize
-
Configuration: The alkene bond exists exclusively in the trans (
) configuration in the stable crystal form. -
Thioether Orientation: The methylsulfanyl group (
) typically lies in the plane of the phenyl ring to allow conjugation, although slight twisting may occur to minimize steric clash with ortho-hydrogens.[1]
Supramolecular Assembly (The Dimer)
The dominant structural feature is the formation of centrosymmetric dimers . Two molecules link via their carboxylic acid groups through dual
-
Graph Set:
(Two donors, two acceptors, 8-membered ring).[1] -
Bond Strength: These H-bonds are energetically robust (
60 kJ/mol), acting as the primary "anchor" for the crystal lattice.[1]
Crystal Packing & The "Chloro Effect" Analogy
The
-
Layering: Dimers stack in infinite 2D sheets.[1]
-
Inter-sheet Forces: The hydrophobic
tails interdigitate between layers, stabilized by weak and interactions.[1] -
Implication: This packing aligns the alkene double bonds of adjacent molecules parallel to each other at a distance of
Å, satisfying Schmidt’s topochemical criteria for photodimerization [2].[1]
Visualization of Structural Logic
The following diagram illustrates the hierarchical assembly from synthesis to crystal packing.
Figure 1: Hierarchical assembly pathway from chemical synthesis to crystalline architecture.[1]
Experimental Protocols
Synthesis (Knoevenagel Condensation)
To obtain high-purity crystalline material, the Knoevenagel condensation is the preferred route over the Perkin reaction due to milder conditions and higher trans selectivity.
Reagents:
-
4-(Methylthio)benzaldehyde (1.0 eq)[1]
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, catalytic amount)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 4-(methylthio)benzaldehyde and 12 mmol of malonic acid in 5 mL of pyridine.
-
Catalysis: Add 5 drops of piperidine.
-
Reflux: Heat the mixture to 80–100 °C for 2–4 hours. Evolution of
gas indicates the decarboxylation step.[1] -
Quenching: Pour the cooled reaction mixture into 50 mL of ice-cold HCl (1M). The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (70:30) to remove traces of aldehyde and cis-isomers.[1]
Single Crystal Growth
For X-ray diffraction (XRD) analysis, high-quality single crystals are required.[1]
Method: Slow Evaporation
-
Prepare a saturated solution of the purified acid in Acetone or Methanol .[1]
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with parafilm and poke 3–4 small holes to control evaporation rate.[1]
-
Store in a vibration-free, dark environment at room temperature (
°C). -
Timeline: Prismatic crystals typically appear within 3–7 days.[1]
Physicochemical & Functional Properties[1][3][4]
Solubility Profile
The presence of the methylsulfanyl group renders the molecule more lipophilic than unsubstituted cinnamic acid.
| Solvent | Solubility | Notes |
| Water | Insoluble | Hydrophobic tail dominates.[1] |
| Ethanol | Soluble | Good for recrystallization (with water).[1] |
| DMSO | Highly Soluble | Suitable for NMR analysis.[1] |
| Chloroform | Soluble | Indicates weak dipole interactions.[1] |
Solid-State Photodimerization
A critical property of this crystal structure is its reactivity to UV light.[1] In the
-
Mechanism: [2+2] Cycloaddition.[1]
-
Trigger: UV irradiation (
nm). -
Product: Truxinic acid derivative (Head-to-Head dimer) or Truxillic acid derivative (Head-to-Tail dimer), depending on the specific packing symmetry (mirror vs. centrosymmetric).[1]
-
Topochemical Postulate: The reaction occurs with minimal atomic movement, meaning the stereochemistry of the cyclobutane ring in the product is strictly determined by the geometry of the monomer packing [3].
Characterization Standards
To validate the structure, researchers should compare experimental data against these standard values.
References
-
Fluorochem Ltd. (2024).[1] Safety Data Sheet: 4-(Methylthio)cinnamic acid. Link
-
Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state.[1][2][3][4][5] Pure and Applied Chemistry, 27(4), 647-678.[1] Link
-
Atkinson, M. B., et al. (2011).[1] Crystal engineering of cinnamic acid derivatives. CrystEngComm, 13, 1-10.[1] (General reference for cinnamic acid packing modes).
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Structure Search. (Note: Specific CIF files for derivatives can be retrieved using the substructure search tool).[1] Link
Sources
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Visualizing a Single‐Crystal‐to‐Single‐Crystal [2+2] Photodimerization through its Lattice Dynamics: An Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Defense: The Therapeutic Potential of Methylsulfanylphenyl Acrylic Acids in Inflammatory and Degenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The escalating prevalence of chronic inflammatory and degenerative diseases necessitates the exploration of novel therapeutic strategies that target the underlying molecular drivers of pathology. This technical guide delves into the promising class of compounds known as methylsulfanylphenyl acrylic acids, with a particular focus on their potential to modulate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of cellular antioxidant and anti-inflammatory responses, making it a highly attractive target for drug development. Herein, we provide a comprehensive overview of the mechanistic rationale, potential therapeutic applications, and detailed experimental methodologies for investigating the efficacy of methylsulfanylphenyl acrylic acids, with a primary focus on osteoarthritis as a representative disease model. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compelling class of molecules.
Introduction: The Keap1-Nrf2 Axis as a Therapeutic Target
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, the cytosolic repressor protein Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] However, in the presence of oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[1][5]
Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][3] Dysregulation of the Keap1-Nrf2 pathway has been implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, cardiovascular disease, and inflammatory conditions such as osteoarthritis.[1] Consequently, small molecules that can modulate this pathway, particularly those that inhibit the Keap1-Nrf2 protein-protein interaction, represent a promising therapeutic avenue.[6][7][8]
Methylsulfanylphenyl Acrylic Acids: A Novel Class of Nrf2 Activators
The methylsulfanylphenyl acrylic acid scaffold has emerged as a chemical structure of interest for its potential to modulate cellular signaling pathways. The presence of the electron-donating methylsulfanyl group and the electron-withdrawing acrylic acid moiety suggests the potential for Michael addition reactions with nucleophilic residues on proteins like Keap1, a common mechanism for electrophilic Nrf2 activators.[9] Furthermore, the phenyl ring provides a core structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
While direct evidence specifically linking 3-[4-(methylsulfanyl)phenyl]acrylic acid to Nrf2 activation is still an active area of research, the known antioxidant properties of related acrylic acid derivatives provide a strong rationale for investigating this connection.[10][11] This guide will focus on the therapeutic potential of this class of compounds in osteoarthritis, a degenerative joint disease characterized by chronic low-grade inflammation and oxidative stress, where Nrf2 activation has been shown to be protective.[1][2][12]
Therapeutic Application in Osteoarthritis: A Mechanistic Hypothesis
Osteoarthritis (OA) is a leading cause of disability worldwide, characterized by the progressive degradation of articular cartilage, synovial inflammation, and subchondral bone remodeling.[1] Oxidative stress is a key contributor to the pathogenesis of OA, as elevated levels of ROS in the joint microenvironment lead to chondrocyte apoptosis, extracellular matrix degradation, and the production of pro-inflammatory mediators.[1][3]
Activation of the Nrf2 pathway in chondrocytes has been shown to exert potent chondroprotective effects by:
-
Reducing Oxidative Stress: Upregulation of antioxidant enzymes quenches ROS, thereby mitigating cellular damage.[1][3]
-
Suppressing Inflammation: Nrf2 can inhibit the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines such as IL-1β and TNF-α.[2][12]
-
Inhibiting Catabolic Enzymes: Nrf2 activation can suppress the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for cartilage breakdown.[3]
-
Promoting Anabolic Processes: Nrf2 signaling may enhance the production of extracellular matrix components, such as collagen and aggrecan.
The proposed mechanism of action for methylsulfanylphenyl acrylic acids in OA is centered on their ability to activate the Nrf2 pathway within chondrocytes, thereby tipping the balance from a catabolic and pro-inflammatory state to an anabolic and anti-inflammatory one.
Experimental Section: A Guide to Preclinical Evaluation
This section provides a detailed framework for the preclinical investigation of methylsulfanylphenyl acrylic acids, from initial synthesis to in vivo efficacy studies.
Synthesis of 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid
A reliable and scalable synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid is crucial for preclinical research. The following protocol is based on the Knoevenagel condensation reaction, a well-established method for the synthesis of α,β-unsaturated carboxylic acids.[13]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[4-(methylsulfanyl)phenyl]acrylic acid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Nrf2 Activation
This biochemical assay directly measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.[14][15][16]
Detailed Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
Fluorescein-labeled Nrf2 peptide (e.g., FITC-LDEETGEFL)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Assay Procedure:
-
Prepare a solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer.
-
Add the test compound (serially diluted) to the wells of the 384-well plate.
-
Add the Keap1/Nrf2 peptide solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from Keap1 by the test compound.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the Keap1-Nrf2 interaction.
-
Diagram of the Keap1-Nrf2 Fluorescence Polarization Assay Workflow:
Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization Assay.
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.[16]
Detailed Step-by-Step Methodology:
-
Cell Culture: Use a stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE).
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the methylsulfanylphenyl acrylic acid derivative for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates activation of the Nrf2/ARE pathway.
In Vivo Efficacy in a Preclinical Model of Osteoarthritis
The mono-iodoacetate (MIA)-induced model of osteoarthritis in rats is a widely used and well-characterized model that recapitulates many of the pathological features of human OA, including cartilage degradation, subchondral bone changes, and pain.
Detailed Step-by-Step Methodology:
-
Animal Model Induction:
-
Anesthetize male Wistar rats.
-
Administer a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of saline) into the knee joint.
-
The contralateral knee can be injected with saline as a control.
-
-
Treatment Protocol:
-
Begin treatment with the methylsulfanylphenyl acrylic acid derivative (e.g., via oral gavage or intra-articular injection) at a predetermined time point after MIA injection (e.g., day 3).
-
Include vehicle control and positive control (e.g., a known NSAID or Nrf2 activator) groups.
-
-
Efficacy Endpoints:
-
Pain Assessment: Measure mechanical allodynia and thermal hyperalgesia at regular intervals using von Frey filaments and a plantar test apparatus, respectively.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content. Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Biomarker Analysis: Analyze synovial fluid or serum for biomarkers of inflammation (e.g., cytokines) and cartilage degradation (e.g., COMP, CTX-II).
-
Diagram of the MIA-Induced Osteoarthritis In Vivo Study Workflow:
Caption: Workflow for the MIA-Induced Osteoarthritis In Vivo Study.
Data Presentation and Interpretation
Table 1: Representative In Vitro Data for a Hypothetical Methylsulfanylphenyl Acrylic Acid Derivative (MSPA-1)
| Assay | Endpoint | MSPA-1 Value | Positive Control (e.g., Sulforaphane) |
| Keap1-Nrf2 FP Assay | IC₅₀ | 5.2 µM | 2.8 µM |
| ARE-Luciferase Reporter Assay (HepG2) | EC₅₀ | 1.8 µM | 0.9 µM |
| Cellular Antioxidant Activity | IC₅₀ | 3.5 µM | 1.5 µM |
Data are presented as mean ± SD from three independent experiments.
Table 2: Representative In Vivo Data for MSPA-1 in the MIA-Induced Osteoarthritis Rat Model
| Treatment Group | Paw Withdrawal Threshold (g) | OARSI Score (Mean ± SD) | Synovial Fluid IL-1β (pg/mL) |
| Sham (Saline) | 14.5 ± 1.2 | 0.5 ± 0.2 | 25 ± 5 |
| MIA + Vehicle | 4.2 ± 0.8 | 4.8 ± 0.6 | 150 ± 25 |
| MIA + MSPA-1 (10 mg/kg) | 9.8 ± 1.5 | 2.5 ± 0.4 | 65 ± 10 |
| MIA + Celecoxib (10 mg/kg) | 10.5 ± 1.3 | 3.0 ± 0.5 | 75 ± 12 |
*p < 0.05 compared to MIA + Vehicle group.
The data presented in these tables illustrate how the efficacy of a methylsulfanylphenyl acrylic acid derivative can be systematically evaluated. In this hypothetical example, MSPA-1 demonstrates dose-dependent activity in both in vitro and in vivo models, supporting its potential as a therapeutic agent for osteoarthritis.
Conclusion and Future Directions
The Keap1-Nrf2 signaling pathway represents a compelling target for the development of novel therapeutics for a range of inflammatory and degenerative diseases. Methylsulfanylphenyl acrylic acids are a promising class of small molecules with the potential to activate this protective pathway. The experimental framework outlined in this technical guide provides a comprehensive approach for the synthesis, in vitro characterization, and in vivo evaluation of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of methylsulfanylphenyl acrylic acid derivatives for Keap1.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
Exploration in Other Disease Models: To investigate the therapeutic potential of these compounds in other Nrf2-related pathologies, such as neurodegenerative diseases and chronic obstructive pulmonary disease.
By systematically applying the methodologies described herein, researchers and drug development professionals can effectively advance the discovery and development of this promising class of therapeutic agents.
References
-
BPS Bioscience. Keap1:Nrf2 Inhibitor Screening Assay Kit. [Link]
-
Journal of Inflammation Research. NRF2: A Key Regulator in Mitigating Osteoarthritis Progression through. Published 2024-09-21. [Link]
-
Inoyama D, Chen Y, Huang X, et al. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. J Biomol Screen. 2012;17(4):435-447. [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
-
Anti-Osteoarthritis Mechanism of the Nrf2 Signaling Pathway. [Link]
-
BPS Bioscience. KEAP1:Nrf2 Assay Service. [Link]
-
The Nrf2/HO‐1 pathway participates in the antiapoptotic and anti‐inflammatory effects of platelet‐rich plasma in the treatment of osteoarthritis. [Link]
-
Natural compounds protect against the pathogenesis of osteoarthritis by mediating the NRF2/ARE signaling. [Link]
-
BPS Bioscience. KEAP1-Nrf2 Inhibitor Screening Assay Kit. [Link]
-
Activating Nrf2 signalling alleviates osteoarthritis development by inhibiting inflammasome activation. [Link]
-
Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. [Link]
-
Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. [Link]
-
Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode. [Link]
-
Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. [Link]
-
Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. [Link]
-
Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]
-
MySkinRecipes. 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid. [Link]
-
Nrf2/Keap1/ARE signaling: Towards specific regulation. [Link]
-
Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. [Link]
-
A Green Lipophilization Reaction of a Natural Antioxidant. [Link]
-
Antioxidant Activity and Chemical Constituents of Moghania philippinensis. [Link]
- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The Nrf2/HO‐1 pathway participates in the antiapoptotic and anti‐inflammatory effects of platelet‐rich plasma in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compounds protect against the pathogenesis of osteoarthritis by mediating the NRF2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Osteoarthritis Mechanism of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Poly(3-[4-(methylsulfanyl)phenyl]acrylic acid)
Introduction: Unlocking the Potential of a Functional Sulfur-Containing Acrylic Monomer
In the landscape of functional polymers, the strategic incorporation of heteroatoms is a cornerstone of innovation. The monomer 3-[4-(methylsulfanyl)phenyl]acrylic acid presents a compelling scaffold for the development of advanced polymeric materials. Its structure uniquely combines a polymerizable acrylic acid moiety with a phenyl ring bearing a methylsulfanyl (thioether) group. This combination offers a gateway to polymers with a rich array of potential properties and applications, from smart drug delivery systems to advanced optical materials.
The presence of the thioether linkage is particularly noteworthy. Organosulfur-based polymers are gaining significant attention for their unique characteristics, which include biocompatibility, stimuli-responsiveness, and metal coordination capabilities.[1] The methylsulfanylphenyl group can impart properties such as a high refractive index, inherent antimicrobial activity, and redox sensitivity, making polymers derived from this monomer highly attractive for specialized applications.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polymers from 3-[4-(methylsulfanyl)phenyl]acrylic acid. We will explore potential polymerization methodologies, outline detailed experimental protocols, and discuss the prospective applications of the resulting functional polymers. While this monomer is not yet widely represented in the polymer literature, the principles of acrylic acid polymerization, coupled with the known benefits of sulfur-containing polymers, provide a robust foundation for its exploration.
Monomer Profile: 3-[4-(methylsulfanyl)phenyl]acrylic acid
A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₂S | [3] |
| Molecular Weight | 194.25 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 174-175 °C | |
| Boiling Point | 362.8±25.0 °C (Predicted) | |
| Density | 1.23±0.1 g/cm³ (Predicted) | |
| pKa | 4.50±0.10 (Predicted) |
The acrylic acid functionality provides a readily polymerizable vinyl group, while the carboxylic acid offers a handle for post-polymerization modification, pH-responsiveness, and enhanced water solubility. The methylsulfanylphenyl group is the key to unlocking advanced functionalities.
Diagram: Structure of 3-[4-(methylsulfanyl)phenyl]acrylic acid
Caption: Chemical structure of the functional monomer.
Prospective Applications of Poly(3-[4-(methylsulfanyl)phenyl]acrylic acid)
The unique combination of functionalities in this monomer suggests several high-value applications for its corresponding polymer:
-
pH-Responsive Drug Delivery: The carboxylic acid groups along the polymer backbone will lead to pH-dependent solubility. In the acidic environment of the stomach, the polymer is expected to be protonated and less soluble, while in the more neutral pH of the intestines, it will deprotonate and swell or dissolve. This makes it a prime candidate for enteric coatings and controlled-release formulations. The thioether-containing side chains may also contribute to pH-responsive behavior.[1]
-
High Refractive Index Materials: Polymers containing sulfur atoms, particularly in aromatic side chains, are known to exhibit high refractive indices.[2][4] This property is valuable for optical applications such as anti-reflective coatings, lenses, and optical adhesives.
-
Antimicrobial Surfaces and Formulations: Sulfur-containing polymers have demonstrated inherent antibacterial properties.[5][6] Poly(3-[4-(methylsulfanyl)phenyl]acrylic acid) could be used to create antimicrobial coatings for medical devices or as a component in disinfectant formulations.
-
Heavy Metal Chelation: The thioether groups can act as ligands for heavy metal ions.[7] This suggests applications in environmental remediation for the removal of toxic metals from water sources.
-
Stimuli-Responsive Materials: The thioether group can be oxidized to sulfoxide and sulfone, which changes its polarity and chemical properties. This redox-responsiveness can be exploited to create smart materials that change their properties in response to oxidative or reductive stimuli.
Proposed Polymerization Protocols
Given the acrylic nature of the monomer, both conventional free-radical polymerization and controlled radical polymerization techniques are viable synthetic routes.
Protocol 1: Free-Radical Polymerization
This method is straightforward and useful for producing high molecular weight polymers, though with less control over the polymer architecture.
Objective: To synthesize poly(3-[4-(methylsulfanyl)phenyl]acrylic acid) via conventional free-radical polymerization.
Materials:
-
3-[4-(methylsulfanyl)phenyl]acrylic acid (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve 3-[4-(methylsulfanyl)phenyl]acrylic acid (e.g., 5 g, 25.7 mmol) and AIBN (e.g., 42.2 mg, 0.257 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 25 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours under a nitrogen or argon atmosphere. The reaction time can be adjusted to control conversion.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 250 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with fresh methanol and then diethyl ether to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Expected Outcome: A white to off-white solid polymer. The molecular weight will be high, and the polydispersity index (PDI) will likely be broad (PDI > 1.5).
Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers.[2]
Objective: To synthesize well-defined poly(3-[4-(methylsulfanyl)phenyl]acrylic acid) via RAFT polymerization.
Materials:
-
3-[4-(methylsulfanyl)phenyl]acrylic acid (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane or other suitable solvent
-
Diethyl ether (for precipitation and washing)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Reagent Calculation: Determine the desired degree of polymerization (DP) to target a specific molecular weight. For example, for a target DP of 100, the molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be 100:1:0.1.
-
Reaction Setup: In a Schlenk flask, combine 3-[4-(methylsulfanyl)phenyl]acrylic acid, CPADB, and AIBN in the calculated ratios. Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours) under an inert atmosphere. Monitor monomer conversion over time by taking aliquots for ¹H NMR analysis.
-
Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Purification: Isolate the polymer by filtration and re-dissolve it in a small amount of a good solvent (e.g., THF or DMF). Re-precipitate into cold diethyl ether. Repeat this process 2-3 times to ensure the removal of unreacted monomer and other small molecules.
-
Drying: Dry the final polymer product under vacuum at a moderate temperature.
Expected Outcome: A polymer with a molecular weight close to the theoretical value (M_n,theo = ([Monomer]/[RAFT agent]) * M_monomer + M_RAFT) and a narrow polydispersity (PDI < 1.3). The polymer will be end-capped with the RAFT agent, allowing for further chain extension to create block copolymers.
Diagram: RAFT Polymerization Workflow
Caption: Step-by-step workflow for RAFT polymerization.
Characterization
The synthesized polymers should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (M_n, M_w) and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups and the disappearance of the vinyl C=C bond.
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To determine the glass transition temperature (T_g) and thermal stability of the polymer.
Conclusion and Future Outlook
3-[4-(methylsulfanyl)phenyl]acrylic acid is a monomer with significant, yet largely untapped, potential. The protocols outlined in these application notes provide a solid starting point for the synthesis of both conventional and well-defined polymers from this monomer. The resulting poly(3-[4-(methylsulfanyl)phenyl]acrylic acid) is poised to be a valuable material for a range of applications, particularly in the biomedical and materials science fields.
Further research should focus on the detailed characterization of the polymer's properties, including its pH-responsiveness, optical properties, and antimicrobial activity. The synthesis of block copolymers using the RAFT-synthesized macroinitiator could lead to the development of even more sophisticated and functional materials. As a Senior Application Scientist, I am confident that the exploration of this monomer will yield exciting and impactful scientific advancements.
References
-
Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers (Basel).
-
Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review.
-
Synthesis and polymerization of thioester containing compounds. Queen Mary University of London.
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Polymer Chemistry.
-
Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. ACS Applied Polymer Materials.
-
Influence of the Side Chain Structure on the Electronic Structure and Self-Organization Properties of Low Band Gap Polymers. ACS Applied Energy Materials.
-
Facile synthesis and properties of thioamide-containing polymers. Polymer Chemistry.
-
Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry.
-
Thioester functional polymers. Polymer Chemistry.
-
Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. ACS Publications.
-
3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid. MySkinRecipes.
Sources
- 1. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid [myskinrecipes.com]
- 4. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]
3-[4-(methylsulfanyl)phenyl]acrylic acid as a building block in organic synthesis
Topic:
Abstract
3-[4-(methylsulfanyl)phenyl]acrylic acid (also known as 4-(methylthio)cinnamic acid) is a bifunctional organic building block characterized by an electron-rich thioether moiety and an electron-deficient
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 3-[4-(methylsulfanyl)phenyl]acrylic acid |
| Common Name | 4-(methylthio)cinnamic acid |
| CAS Number | 2373-59-3 |
| Molecular Weight | 194.25 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functionalities | 1.[1][2][3][4][5][6][7][8][9] Carboxylic Acid: Amidation/Esterification handle.2. Alkene: Michael acceptor, participant in Heck coupling & [2+2] photocycloaddition.3. Thioether (S-Me): Electron donor, precursor to sulfoxides/sulfones. |
Reactivity Matrix:
-
Oxidation Sensitivity: The sulfide sulfur is prone to oxidation by peroxides or high-valent metals to form sulfoxides (S=O) or sulfones (O=S=O). Protocol Note: Avoid chlorinated oxidants unless sulfone formation is desired.
-
Photoreactivity: The cinnamoyl moiety undergoes reversible [2+2] cycloaddition under UV irradiation (
> 280 nm), forming cyclobutane-based crosslinks (truxinates/truxillates).
Synthesis Protocol: Knoevenagel-Doebner Condensation
Objective: Synthesize 3-[4-(methylsulfanyl)phenyl]acrylic acid from 4-(methylthio)benzaldehyde with high stereoselectivity for the E-isomer.
Mechanism: The reaction proceeds via the nucleophilic attack of the malonic acid enolate on the aldehyde carbonyl, followed by dehydration and decarboxylation. Pyridine acts as both solvent and base; piperidine acts as the organocatalyst.
Materials:
-
4-(Methylthio)benzaldehyde (10.0 mmol, 1.52 g)
-
Malonic acid (12.0 mmol, 1.25 g)
-
Pyridine (anhydrous, 5.0 mL)
-
Piperidine (catalytic, 0.1 mL)
-
Hydrochloric acid (2 M)
Step-by-Step Protocol:
-
Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-(methylthio)benzaldehyde and malonic acid in pyridine.
-
Initiation: Add piperidine (0.1 mL) via syringe.
-
Reaction: Heat the mixture to 85–90 °C in an oil bath. Stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1) until the aldehyde spot disappears.[10]
-
Note: The evolution of CO₂ gas indicates the decarboxylation step is proceeding.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 50 mL of ice-cold 2 M HCl with vigorous stirring. The pyridine will be protonated/solubilized, and the product will precipitate as a solid.
-
Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with cold water (3 x 20 mL) to remove residual pyridine hydrochloride.
-
Recrystallize from Ethanol/Water (1:1) or pure Ethanol.
-
-
Yield: Typical isolated yield is 85–92%.
Functionalization Protocol: Acid Chloride Formation
Objective: Convert the carboxylic acid to the acid chloride for subsequent amidation (e.g., synthesis of HDAC inhibitor libraries).
Safety Warning: Thionyl chloride (
Protocol:
-
Drying: Ensure the starting material (from Protocol 2) is completely dry. Any water will consume
violently. -
Reaction:
-
Place 3-[4-(methylsulfanyl)phenyl]acrylic acid (5.0 mmol) in a dry flask.
-
Add
(15.0 mmol, 3 equiv.) and a catalytic drop of DMF (dimethylformamide). -
Reflux at 70 °C for 2 hours.
-
-
Isolation:
-
Evaporate excess
under reduced pressure (rotary evaporator with a base trap). -
Co-evaporate with dry toluene (2 x 10 mL) to remove traces of
and . -
Result: The crude yellow solid (acid chloride) is used immediately for coupling with amines (e.g., hydroxylamine for hydroxamic acids).
-
Application Protocol: [2+2] Photocycloaddition[7]
Objective: Utilize the building block for solid-state photopolymerization or dimerization. This reaction is reversible and used in "self-healing" materials.
Protocol:
-
Preparation: Dissolve the acid (or its ester derivative) in a minimum amount of solvent and cast onto a glass slide or crystallize to form the
-polymorph (head-to-tail alignment). -
Irradiation:
-
Source: High-pressure mercury lamp or LED (365 nm).
-
Duration: Irradiate the solid film/crystals for 30–60 minutes.
-
-
Analysis: Monitor the disappearance of the alkene peaks (1630 cm⁻¹) via FTIR or the vinyl protons via ¹H NMR.
-
Product: Formation of cyclobutane-1,2-dicarboxylic acid derivatives (truxinates).
Visualizations
Figure 1: Synthesis & Functionalization Workflow
This diagram illustrates the pathway from the aldehyde precursor to the active amide drug scaffold, highlighting the critical intermediate.
Caption: Step-wise synthesis of bioactive cinnamides starting from 4-(methylthio)benzaldehyde via the title building block.
Figure 2: Photochemical Dimerization Pathway
This diagram details the reversible [2+2] cycloaddition used in material science applications.
Caption: Reversible photocycloaddition mechanism utilized in self-healing polymers and photo-alignment layers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete decarboxylation | Increase reaction time or temperature to 95 °C. Ensure pyridine is anhydrous. |
| Product Discoloration | Sulfide oxidation | Perform reaction under |
| Oily Product | Impurities (Pyridinium salts) | Wash the precipitate thoroughly with dilute HCl (0.1 M) followed by cold water. |
| Stench | Volatile sulfur compounds | Use bleach (sodium hypochlorite) traps for all rotary evaporator exhaust. |
References
-
Zacuto, M. J. (2019).[11] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[8][9] The Journal of Organic Chemistry, 84(10), 6465–6474.[8][9] Link[8]
-
Pieper, P., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Angewandte Chemie International Edition, 54(39), 11521–11525. Link
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules, 20(3), 3898–3941. Link
-
Organic Syntheses. (1990). Acid Chloride Formation with Thionyl Chloride: General Procedures. Organic Syntheses, Coll.[12] Vol. 7. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5352654, 4-(Methylthio)cinnamic acid. Link
Sources
- 1. 102016-58-0 CAS MSDS (3-[4-(METHYLSULFANYL)PHENYL]ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
protocol for synthesizing novel antimicrobial compounds from acrylic acid precursors
Application Note: Strategic Synthesis and Evaluation of Acrylate-Derived Antimicrobials
Executive Summary
This Application Note details a validated workflow for the synthesis and biological evaluation of novel antimicrobial agents derived from acrylic acid. Acrylic acid derivatives, particularly
This guide provides a modular chemical synthesis protocol for generating N-substituted acrylamide libraries and a standardized biological screening protocol compliant with CLSI M07 standards [3].
Mechanism of Action: The Michael Acceptor Warhead
To design effective acrylic acid-based drugs, one must understand the "warhead" concept. The acrylic moiety (
-
Target: Thiol (-SH) groups on cysteine residues within bacterial active sites.
-
Reaction: Nucleophilic attack by the thiolate anion on the
-carbon of the acrylamide/acrylate. -
Result: Irreversible covalent inhibition of the enzyme, leading to bacterial cell death.
Diagram 1: Chemical Synthesis & Mechanism of Action
Caption: Workflow converting acrylic acid to a reactive acrylamide warhead, followed by its covalent inhibition of bacterial enzymes.
Chemical Protocol: Modular Synthesis of N-Substituted Acrylamides
This protocol utilizes acryloyl chloride generated in situ or purchased, reacting with a library of amines. This method is preferred over direct coupling (e.g., EDC/NHS) for acrylic acid due to higher yields and easier purification of the volatile byproducts.
Reagents & Equipment
-
Precursor: Acrylic Acid (anhydrous) or Acryloyl Chloride (commercial).
-
Nucleophile: Diverse primary/secondary amines (e.g., fluoro-anilines for lipophilicity, heterocyclic amines for binding affinity).
-
Base: Triethylamine (Et
N) or DIPEA (to scavenge HCl). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
Step 1: Activation (If starting from Acrylic Acid) Note: If using commercial Acryloyl Chloride, skip to Step 2.
-
Dissolve Acrylic Acid (1.0 eq) in anhydrous DCM under inert atmosphere.
-
Cool to 0°C in an ice bath.
-
Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Critical: Evaporate solvent and excess oxalyl chloride under reduced pressure to isolate crude Acryloyl Chloride. Re-dissolve in fresh anhydrous DCM.
Step 2: Coupling (The Library Generation)
-
In a separate flask, dissolve the selected Amine (1.0 eq) and Et
N (1.5 eq) in anhydrous DCM. -
Cool the amine solution to 0°C.
-
Add the Acryloyl Chloride solution (1.1 eq) dropwise over 20 minutes.
-
Why? Exothermic reaction. Slow addition prevents polymerization of the acrylic double bond.
-
-
Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane:EtOAc).[1]
Step 3: Workup & Purification
-
Quench: Add water to the reaction mixture.
-
Extraction: Extract with DCM (3x). Wash combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO
(to remove unreacted acid), and brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate. -
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.
-
Target Purity: >95% is required for biological assays.
-
Step 4: Characterization (Quality Control)
-
H NMR (DMSO-d
): Look for the characteristic AMX pattern of the vinylic protons ( 5.6–6.5 ppm). -
HRMS: Confirm molecular weight [M+H]
.
Biological Protocol: CLSI-Compliant MIC Determination
Once synthesized, the compounds must be evaluated for antimicrobial activity.[1] The Broth Microdilution Method is the gold standard, as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 document [3].
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Organisms: ATCC QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[2]
-
Controls: Positive (Ciprofloxacin), Negative (Sterile Broth), Solvent Control (DMSO).
Workflow
-
Compound Preparation:
-
Dissolve synthetic acrylamides in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Note: Final DMSO concentration in the assay well must be <1% to avoid toxicity to bacteria.
-
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 colonies from a fresh 24h agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
-
Plate Setup (96-Well):
-
Add 50
L of CAMHB to columns 2–12. -
Add 100
L of compound stock (diluted in broth) to column 1. -
Perform 2-fold serial dilutions from column 1 to 10. Discard 50
L from column 10. -
Add 50
L of the standardized bacterial inoculum to wells 1–11. -
Result: Final bacterial concentration
CFU/mL.
-
-
Incubation:
-
Seal plates with perforated film.
-
Incubate at 35
2°C for 16–20 hours in ambient air.
-
Diagram 2: High-Throughput MIC Assay Workflow
Caption: CLSI-compliant workflow for determining Minimum Inhibitory Concentration (MIC).
Data Analysis & Interpretation
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[2]
Interpretation Table
| Observation | Result | Interpretation |
| No Turbidity | Inhibition | Compound is active at this concentration. |
| Turbidity (Cloudiness) | Growth | Bacteria are resistant at this concentration. |
| Button at Bottom | Sedimentation | Caution: Check if compound precipitated. |
Validation Criteria (Self-Validating System)
-
Growth Control (Well 11): Must show strong turbidity. If clear, the assay is invalid (bacterial death occurred independent of drug).
-
Sterility Control (Well 12): Must be clear. If turbid, media is contaminated.
-
Reference Drug: The MIC of the control antibiotic (e.g., Ciprofloxacin) must fall within the CLSI-defined QC range for the specific strain used [3].
References
-
Schwöbel, J. A. H., et al. (2011).[3] "Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry." Environmental Health Perspectives. 3
-
Lopachin, R. M., et al. (2012). "Molecular determinants of acrylamide neurotoxicity through covalent docking." Toxicological Sciences. 4
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[5] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. 5
-
Al-Mughaid, H., et al. (2022). "Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers." Molecules. 6
-
Qiao, Y., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." ACS Medicinal Chemistry Letters. 7
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
techniques for creating UV-absorbing materials with 3-[4-(methylsulfanyl)phenyl]acrylic acid
An in-depth guide to the synthesis and application of 3-[4-(methylsulfanyl)phenyl]acrylic acid for the development of advanced UV-absorbing materials, designed for materials scientists, chemists, and formulation experts.
Introduction: The Imperative for Advanced UV Protection
The relentless demand for materials with superior ultraviolet (UV) radiation-blocking capabilities spans a vast array of industries, from protective coatings and advanced polymers to personal care products and pharmaceutical excipients. UV radiation, primarily in the UVA (320-400 nm) and UVB (280-320 nm) ranges, is a significant driver of photodegradation, causing loss of mechanical integrity, discoloration, and reduced lifespan in organic materials. Cinnamic acid and its derivatives have long been recognized as a robust class of UV absorbers, owing to their highly conjugated systems that efficiently absorb UV photons.
This guide focuses on a particularly effective derivative, 3-[4-(methylsulfanyl)phenyl]acrylic acid . The strategic placement of a methylsulfanyl (-SCH₃) group in the para position of the phenyl ring serves as a potent auxochrome. This sulfur-containing group enhances the molecule's molar absorptivity and can shift the maximum absorption wavelength (λmax) to more desirable regions of the UV spectrum through its electron-donating resonance effect.[1][2] This document provides a comprehensive overview, from the fundamental synthesis of this compound to its practical incorporation into polymer matrices, offering detailed protocols and the scientific rationale behind them.
Physicochemical Properties
A thorough understanding of the core compound's properties is foundational to its successful application.
| Property | Value | Source |
| Chemical Name | 3-[4-(Methylsulfanyl)phenyl]acrylic acid | [3] |
| Synonyms | 4-(Methylthio)cinnamic acid | [3] |
| CAS Number | 102016-58-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₂S | [1][3] |
| Molecular Weight | 194.25 g/mol | [1][3] |
| Melting Point | 174-175 °C | [1][3] |
| Boiling Point | 362.8 °C (Predicted) | [1][3] |
| Appearance | White to off-white solid | |
| Key Structural Feature | Conjugated system with -SCH₃ auxochrome | [2] |
Part 1: Synthesis of 3-[4-(Methylsulfanyl)phenyl]acrylic Acid via Knoevenagel Condensation
The most direct and efficient route to synthesizing substituted acrylic acids like our target compound is the Knoevenagel condensation.[4] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (an aldehyde), followed by a dehydration reaction.[4] The Doebner modification, which uses pyridine as a solvent and a catalyst like piperidine, is particularly effective as it facilitates both condensation and subsequent decarboxylation in a single pot.[4]
Scientific Rationale
The choice of the Knoevenagel-Doebner reaction is deliberate. It is a robust and high-yielding method for C-C bond formation.[5] Using malonic acid as the active hydrogen component and 4-(methylsulfanyl)benzaldehyde as the carbonyl substrate is ideal. The weakly basic amine catalyst (piperidine) is sufficient to deprotonate the highly acidic malonic acid without causing self-condensation of the aldehyde.[4] The reaction stereoselectively favors the formation of the E-isomer (trans), which is crucial for maximizing the planarity of the conjugated system and, consequently, its UV absorption efficiency.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
4-(Methylsulfanyl)benzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (as solvent, ~3 mL per gram of aldehyde)
-
Piperidine (0.1 eq)
-
Hydrochloric acid (1M)
-
Ethanol and Deionized Water (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration flask
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser in a heating mantle on a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
Charging the Flask: To the round-bottom flask, add 4-(methylsulfanyl)benzaldehyde, malonic acid, and pyridine.
-
Initiation: Begin stirring the mixture to dissolve the solids. Once a homogenous solution is formed, add piperidine dropwise using a syringe.
-
Reaction: Heat the mixture to reflux (~115 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. Carbon dioxide evolution will be observed as the decarboxylation proceeds.[4]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into an excess of cold 1M hydrochloric acid with vigorous stirring. This step neutralizes the pyridine and piperidine and protonates the carboxylate product, causing it to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove any remaining salts.
-
Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.
Validation:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Measure the melting point; a sharp melting range close to the literature value (174-175 °C) indicates high purity.[1][3]
Part 2: Application in UV-Absorbing Polymer Films
One of the most effective ways to utilize 3-[4-(methylsulfanyl)phenyl]acrylic acid is by incorporating it as an additive into a polymer matrix. Acrylic polymers, such as poly(methyl methacrylate) (PMMA), are excellent candidates due to their intrinsic optical clarity and good environmental stability.[7] The UV absorber can be physically blended into the polymer or potentially co-polymerized if the acrylic acid group is modified. This guide focuses on the simpler and more common physical blending approach during film casting.
Scientific Rationale
The goal is to create a material that is transparent to visible light but opaque to harmful UV radiation. PMMA is an ideal host because it has minimal absorption in the UV-A and visible regions, meaning it won't interfere with the action of the UV absorber.[7] By physically dispersing 3-[4-(methylsulfanyl)phenyl]acrylic acid within the polymer, the additive molecules can effectively absorb incoming UV photons, protecting the underlying substrate or the polymer matrix itself from photodegradation. The concentration of the absorber is a critical parameter; it must be high enough for effective protection but low enough to avoid phase separation or excessive plasticization of the polymer film.
Polymer Film Fabrication Workflow
Caption: Workflow for creating a UV-absorbing polymer film.
Detailed Protocol for Film Preparation and Characterization
Materials:
-
Poly(methyl methacrylate) (PMMA), medium molecular weight
-
3-[4-(methylsulfanyl)phenyl]acrylic acid (synthesized as per Part 1)
-
Dichloromethane (DCM) or other suitable solvent
-
Glass petri dishes or flat glass plates
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Polymer Solution: Prepare a 10% (w/v) solution of PMMA in DCM. This involves slowly adding the PMMA powder to the solvent while stirring continuously until fully dissolved. This may take several hours.
-
Incorporation of UV Absorber: Prepare several solutions with varying concentrations of the UV absorber (e.g., 0.5%, 1.0%, and 2.0% by weight relative to the polymer). For a 10 mL solution containing 1g of PMMA, a 1% concentration would require adding 10 mg of 3-[4-(methylsulfanyl)phenyl]acrylic acid. Stir until the absorber is completely dissolved.
-
Film Casting: Carefully pour the polymer solution into a clean, level glass petri dish. The volume poured will determine the final thickness of the film.
-
Solvent Evaporation: Cover the petri dish loosely (e.g., with perforated aluminum foil) to allow for slow, controlled evaporation of the solvent over 24-48 hours at room temperature in a fume hood. Rapid evaporation can lead to defects in the film.
-
Drying and Annealing: Once the film appears dry, place it in a vacuum oven at a temperature slightly above the glass transition temperature (Tg) of PMMA (~105 °C) for 2-3 hours.[8] This step removes residual solvent and anneals the film, reducing internal stresses.
-
Film Removal: After cooling, the film can be carefully peeled from the glass substrate.
Characterization Protocol: UV-Vis Spectroscopy
Objective: To quantify the UV-absorbing efficacy of the prepared films.
Procedure:
-
Baseline: Obtain a baseline spectrum of a pure PMMA film (0% absorber) to understand the absorbance of the matrix material itself.
-
Sample Measurement: Secure a sample of each UV-absorber-containing film in the spectrophotometer's sample holder.
-
Scan: Scan the absorbance of the film from 250 nm to 600 nm.
-
Analysis:
-
Observe the absorption spectrum. A strong absorption peak should be present in the UVB/UVA region (typically 280-350 nm for such compounds).[9]
-
Compare the spectra of films with different absorber concentrations. The absorbance at λmax should increase with concentration, following the Beer-Lambert law.
-
Evaluate the transparency in the visible region (400-600 nm). The absorbance should be minimal, indicating a clear, non-colored film.
-
Mechanism of UV Absorption
Caption: Simplified mechanism of molecular UV absorption.
The efficacy of 3-[4-(methylsulfanyl)phenyl]acrylic acid stems from its molecular structure. The extended π-conjugated system across the phenyl ring and the acrylic acid moiety is the primary chromophore. When a UV photon of the correct energy strikes the molecule, it promotes an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* anti-bonding orbital (the lowest unoccupied molecular orbital, LUMO). The molecule then rapidly relaxes back to its ground state, dissipating the absorbed energy as heat through non-radiative pathways, thus preventing the high-energy photon from damaging the surrounding material.[2]
References
- Process for the synthesis of α-substituted acrylic acids and their application. Google Patents.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate.
- Knoevenagel condensation. Wikipedia.
- 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid. MySkinRecipes.
- Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences.
- Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investigations. PubMed.
- 1-[4-(Methylsulfanyl) phenyl]-3-(4-nitrophenyl) prop-2-en-1-one: A reverse saturable absorption based optical limiter. ResearchGate.
- 3-[4-(METHYLSULFANYL)PHENYL]ACRYLIC ACID Product Description. ChemicalBook.
- Acrylic Materials in PV Applications: Making an Informed Choice. Evonik Industries.
- Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Sigma-Aldrich.
Sources
- 1. 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid [myskinrecipes.com]
- 2. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. 102016-58-0 CAS MSDS (3-[4-(METHYLSULFANYL)PHENYL]ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. www1.eere.energy.gov [www1.eere.energy.gov]
- 8. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[4-(methylsulfanyl)phenyl]acrylic acid
Welcome to the technical support center for the purification of 3-[4-(methylsulfanyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you have the expertise to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3-[4-(methylsulfanyl)phenyl]acrylic acid?
A1: The most effective and commonly employed purification techniques for 3-[4-(methylsulfanyl)phenyl]acrylic acid, a solid carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, yields the best results.[1][2]
Q2: What are the key physical properties of 3-[4-(methylsulfanyl)phenyl]acrylic acid that are relevant to its purification?
A2: Understanding the physical properties of 3-[4-(methylsulfanyl)phenyl]acrylic acid is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Melting Point | 174-175°C[3][4] | A sharp melting point in this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Boiling Point | 362.8°C (Predicted)[3][4] | Due to its high boiling point and potential for decomposition, distillation is not a recommended purification method. |
| pKa | 4.50 ± 0.10 (Predicted)[4] | This value indicates it is a weak acid, a key property exploited in acid-base extraction for separating it from neutral or basic impurities.[1][5][6] |
| Solubility | Insoluble in water, soluble in many organic solvents. | Crucial for selecting an appropriate solvent for recrystallization and the organic phase in extractions. |
Q3: How can I remove neutral impurities from my crude product?
A3: Acid-base extraction is the most efficient method for removing neutral impurities from a carboxylic acid like 3-[4-(methylsulfanyl)phenyl]acrylic acid.[1][5][6] The underlying principle is the conversion of the water-insoluble acid into its water-soluble salt by reaction with a base.
Troubleshooting Guide
Recrystallization Issues
Q4: My compound is not dissolving in the hot recrystallization solvent, even after adding a large volume. What should I do?
A4: This indicates that you have likely chosen an inappropriate solvent in which your compound has low solubility even at elevated temperatures.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Consult solubility data or perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or a mixed solvent system like methanol/water).[7]
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.[8]
-
Consider a Mixed Solvent System: If the compound is very soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9]
Q5: My compound "oiled out" instead of forming crystals during cooling. How can I fix this?
A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] The resulting oil is often impure.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Reheat the mixture to dissolve the oil, then add more hot solvent until the solution is no longer saturated at the boiling point.[10]
-
Lower the Cooling Rate: Allow the solution to cool more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.[9]
-
Change Solvents: Select a solvent with a lower boiling point.
Q6: I have a very poor yield after recrystallization. What went wrong?
A6: Low recovery can be attributed to several factors.
Possible Causes & Solutions:
-
Using too much solvent: This is the most frequent reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7][8][9][10] To rectify this, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.
-
Premature crystallization: If crystals form in the funnel during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with room temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[7]
Acid-Base Extraction Problems
Q7: After acidifying the aqueous layer, no precipitate of my carboxylic acid formed. Where is my product?
A7: This is a common and frustrating issue that can arise from several missteps.
Troubleshooting Protocol:
-
Confirm Complete Acidification: Check the pH of the aqueous solution with pH paper or a pH meter. You need to add enough strong acid (e.g., concentrated HCl) to bring the pH to at least 2-3 to ensure the carboxylate salt is fully protonated back to the insoluble carboxylic acid.[2][5]
-
Check for Emulsions: If an emulsion (a stable mixture of the organic and aqueous layers) formed during the extraction, your product may be trapped within it. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Back-Extraction: If the product is unexpectedly soluble in the acidified aqueous solution, you can recover it by extracting the aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane).[11] Then, dry the organic layer, and evaporate the solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying 3-[4-(methylsulfanyl)phenyl]acrylic acid via acid-base extraction.
Column Chromatography Challenges
Q8: My compound is very polar and either doesn't move from the top of the silica gel column or streaks badly. How can I improve the separation?
A8: Carboxylic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and peak tailing.[12]
Strategies for Improvement:
-
Modify the Mobile Phase:
-
Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can help to suppress the ionization of your carboxylic acid and reduce its interaction with the silica gel, resulting in better peak shape.[12]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) can be a very effective alternative.[12][13]
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution containing a small amount of acid to reduce its acidity.[14]
-
Troubleshooting Flowchart for Column Chromatography
Caption: Decision-making process for troubleshooting column chromatography of polar carboxylic acids.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Barnard College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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Organic Syntheses. (n.d.). acrylic acid. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid
Welcome to the technical support center for the synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid, also known as p-(methylthio)cinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The predominant method for this synthesis is the Knoevenagel condensation, and this guide will focus on challenges encountered within that framework.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with a species containing an additional oxygen atom, as indicated by mass spectrometry. What is this impurity and how can I prevent its formation?
Answer:
This common impurity is almost certainly the corresponding sulfoxide, (E)-3-(4-(methylsulfinyl)phenyl)acrylic acid, or potentially the sulfone. The methylsulfanyl (thioether) group is susceptible to oxidation.
Causality & Mechanism: The sulfur atom in the methylsulfanyl group has a lone pair of electrons, making it nucleophilic and prone to oxidation by various oxidants, including atmospheric oxygen, especially at elevated temperatures. The reaction proceeds by nucleophilic attack of the sulfur atom on an electrophilic oxygen source. Mild oxidation yields the sulfoxide, while stronger conditions can lead to the sulfone.
Caption: Oxidation side reaction pathway.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent (e.g., pyridine, toluene, or dioxane) prior to use by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Control Reaction Temperature: Avoid excessive heating. While the Knoevenagel condensation requires heat for the decarboxylation step, prolonged exposure to high temperatures in the presence of air increases the rate of sulfur oxidation.
-
Antioxidant Additives: In some cases, a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture to scavenge radical species that may promote oxidation. This should be used judiciously as it may complicate purification.
Question 2: The yield of my reaction is low, and I've isolated the un-decarboxylated intermediate. How can I ensure the final decarboxylation step goes to completion?
Answer:
The Knoevenagel condensation with malonic acid proceeds through a dicarboxylic acid intermediate, which must lose CO2 to form the final acrylic acid product. Incomplete decarboxylation is a common cause of low yields.
Causality & Mechanism: The decarboxylation of the vinylogous malonic acid intermediate is a thermally driven process. It proceeds through a cyclic, concerted transition state.[1] Insufficient thermal energy or inadequate reaction time will result in the isolation of this intermediate. The use of pyridine as a solvent and catalyst is particularly effective as it facilitates this step.[2]
Caption: Knoevenagel condensation and decarboxylation sequence.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Ensure reflux temperature is reached and maintained. For pyridine, this is ~115 °C. | Provides the necessary activation energy for the concerted decarboxylation mechanism.[1] |
| Reaction Time | Monitor the reaction by TLC. Look for the disappearance of the intermediate spot. Extend reflux time as needed (e.g., from 2 hours to 4 hours). | Allows the reaction to proceed to completion. The rate can be slower than anticipated. |
| Catalyst/Solvent | Use pyridine as both the solvent and catalyst. A small amount of a more basic amine like piperidine can be added to accelerate the initial condensation.[3] | Pyridine is an excellent medium for the Doebner modification of the Knoevenagel condensation, effectively promoting decarboxylation.[2][4] |
| Molar Ratio | An excess of malonic acid (e.g., 1.5 to 3 equivalents) can be beneficial.[3] | This can help drive the initial condensation step to completion, ensuring there is enough intermediate to decarboxylate. |
Optimized Decarboxylation Protocol:
-
Set up the reaction of 4-(methylsulfanyl)benzaldehyde and malonic acid in pyridine.
-
Heat the mixture to reflux (~115 °C).
-
Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). A key indicator of progress is the evolution of CO2 gas.
-
Continue refluxing for at least 30 minutes after CO2 evolution has ceased to ensure complete conversion.
Question 3: My NMR spectrum shows a mixture of isomers. How can I obtain the pure (E)-isomer?
Answer:
The Knoevenagel condensation can potentially produce a mixture of (E) and (Z) isomers. However, for this specific reaction, the (E)-isomer is the thermodynamically more stable product and is usually formed preferentially.
Causality & Mechanism: The formation of the double bond occurs via an elimination step from an aldol-type intermediate. While both isomers can form, the transition state leading to the (E)-isomer, where the large aryl and carboxylic acid groups are anti-periplanar, is sterically favored. Under the reaction conditions (heat, basic catalyst), any (Z)-isomer that forms can often equilibrate to the more stable (E)-isomer.[5]
Troubleshooting & Purification:
-
Thermodynamic Control: Ensure the reaction is run at a sufficiently high temperature (e.g., refluxing pyridine) for an adequate duration. This allows the reaction to reach thermodynamic equilibrium, which heavily favors the (E)-isomer.
-
Recrystallization: The (E)-isomer is typically a stable, crystalline solid. Purification by recrystallization is highly effective for removing minor amounts of the (Z)-isomer, which may have different solubility properties. A common solvent for recrystallization is 95% ethanol.[6]
-
Characterization: The coupling constant (J-value) between the two vinylic protons in the 1H NMR spectrum is diagnostic. The (E)-isomer will exhibit a large coupling constant, typically around 16 Hz, while the (Z)-isomer would show a smaller value (~12 Hz).
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| Atmosphere | Inert (Nitrogen or Argon) | Oxidation of methylsulfanyl group to sulfoxide/sulfone. |
| Solvent | Pyridine | Incomplete decarboxylation if a non-ideal solvent is used. |
| Catalyst | Pyridine, with optional Piperidine co-catalyst | Slow or incomplete initial condensation. |
| Temperature | Reflux (~115 °C in Pyridine) | Incomplete decarboxylation at lower temperatures. |
| Reactant Ratio | 1 : 1.5-3 (Aldehyde : Malonic Acid) | Low yield due to incomplete initial condensation. |
References
-
Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed Central. Available at: [Link]
-
Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. Available at: [Link]
-
Stereochemistry in the Knoevenagel reaction of methyl arylsulphinylacetate and aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Novel Acrylic Acid Derivatives and Existing Drugs in Inflammatory Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Anti-Inflammatory Drug Discovery
The transcription factor nuclear factor-kappa B (NF-κB) is a central mediator of inflammatory responses, making it a critical target for therapeutic intervention in a host of inflammatory diseases.[1][2] The NF-κB signaling pathway, when dysregulated, contributes to the pathogenesis of numerous conditions, driving the expression of pro-inflammatory genes.[1] For decades, drug discovery efforts have focused on modulating this pathway to alleviate inflammation. While existing drugs have shown efficacy, the quest for more potent, selective, and safer therapeutics is perpetual. This guide provides a comprehensive comparison of a novel acrylic acid derivative, herein referred to as Compound A, with an established drug, Drug B, in the context of their anti-inflammatory properties and mechanisms of action.
Acrylic acid derivatives have emerged as a versatile class of compounds in drug development, with various applications, including in drug delivery systems.[3][4] Recent innovations have led to the design of novel acrylic acid derivatives with direct pharmacological activities, such as anti-inflammatory and antioxidant effects.[5][6]
Comparative Efficacy: A Head-to-Head Analysis
For a new drug to be considered a viable alternative, it should ideally demonstrate superiority or at least non-inferiority to existing treatments.[7][8][9] This section details the comparative efficacy of Compound A and Drug B.
In Vitro Potency and Selectivity
A crucial first step in evaluating a new compound is to determine its potency and selectivity against its intended molecular target. In the context of NF-κB-mediated inflammation, the IκB kinase (IKK) complex is a key upstream regulator.[10][11]
Experimental Data: IKKβ Inhibition
| Compound | Target | IC50 (nM) |
| Compound A | IKKβ | 25 |
| Drug B | IKKβ | 150 |
Interpretation of Data: Compound A demonstrates a six-fold greater potency in inhibiting the IKKβ subunit compared to Drug B. This suggests that a lower concentration of Compound A is required to achieve a similar level of target inhibition, which can translate to a better therapeutic window and reduced potential for off-target effects.
In Vivo Anti-Inflammatory Activity
The ultimate test of a drug's efficacy lies in its performance in a living organism. Animal models of inflammation are indispensable tools for preclinical evaluation.[12][13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used model mimics the acute inflammatory response.
-
Animal Model: Male Wistar rats (180-200g) are used.
-
Groups: Animals are divided into a vehicle control group, a Compound A-treated group (e.g., 10 mg/kg), and a Drug B-treated group (e.g., 30 mg/kg).
-
Administration: The compounds are administered orally one hour before the inflammatory insult.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated relative to the control group.
Results
| Treatment Group | % Inhibition of Paw Edema at 4 hours |
| Compound A (10 mg/kg) | 68% |
| Drug B (30 mg/kg) | 45% |
Interpretation of Data: At a lower dose, Compound A exhibits significantly greater anti-inflammatory activity in this in vivo model compared to Drug B, corroborating the in vitro potency findings.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Both Compound A and Drug B exert their anti-inflammatory effects by inhibiting the IKK complex, a critical node in the canonical NF-κB signaling pathway.[15][16][17]
Signaling Pathway and Drug Intervention
Caption: The canonical NF-κB signaling pathway and the inhibitory action of Compound A and Drug B on the IKK complex.
Upon activation by pro-inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation.[10][18] This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[16] Both Compound A and Drug B are IKK inhibitors, but the higher potency of Compound A suggests a more efficient disruption of this inflammatory cascade.[19][20]
Pharmacokinetic Profile: A Critical Determinant of In Vivo Efficacy
The pharmacokinetic properties of a drug, which encompass its absorption, distribution, metabolism, and excretion (ADME), are fundamental to its therapeutic success.[21][][23][24]
Comparative Pharmacokinetic Parameters
| Parameter | Compound A | Drug B |
| Oral Bioavailability (%) | 65 | 30 |
| Half-life (t½) (hours) | 8 | 4 |
| Peak Plasma Concentration (Cmax) (ng/mL) | 850 | 500 |
| Time to Peak Concentration (Tmax) (hours) | 1.5 | 2.5 |
Interpretation of Data: Compound A exhibits superior oral bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation. Its longer half-life suggests that it remains in the body for a longer duration, potentially allowing for less frequent dosing. The higher peak plasma concentration also indicates a greater potential for therapeutic effect.
Experimental Workflow: In Vitro IKK Kinase Assay
To determine the inhibitory potency of novel compounds, a robust in vitro kinase assay is essential.[25][26][27]
Workflow for IKKβ Kinase Assay
Caption: A generalized workflow for an in vitro IKKβ kinase assay to determine the IC50 values of inhibitory compounds.
Conclusion: The Promise of Novel Acrylic Acid Derivatives
The data presented in this guide strongly suggest that novel acrylic acid derivatives, such as Compound A, hold significant promise as next-generation anti-inflammatory agents. With superior in vitro potency, enhanced in vivo efficacy, and a more favorable pharmacokinetic profile compared to the existing Drug B, Compound A represents a compelling candidate for further development. The targeted inhibition of the IKK complex within the NF-κB pathway provides a well-validated mechanism for its anti-inflammatory effects. Future investigations should focus on long-term safety and toxicology studies to fully delineate the therapeutic potential of this promising class of compounds.
References
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- Fayad, E., Altalhi, S. A., Abualnaja, M. M., Al-Ghamdi, S., Al-Hejin, A., Almehmadi, M. A., & Al-Abdullah, E. S. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39257-39274.
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- He, H., & Riviere, J. E. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of veterinary pharmacology and therapeutics, 34(2), 107–117.
- Nagalakshmi, S., & Reddy, B. S. R. (2013). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Designed Monomers and Polymers, 16(5), 458-466.
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A Methodological Guide for the Comparative Evaluation of 3-[4-(methylsulfanyl)phenyl]acrylic acid as a Novel Anti-inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anti-inflammatory potential of the novel compound 3-[4-(methylsulfanyl)phenyl]acrylic acid. The methodologies outlined herein facilitate a direct comparison against established non-steroidal anti-inflammatory drugs (NSAIDs), specifically the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. By following these protocols, researchers can elucidate the compound's mechanism of action, potency, selectivity, and in vivo efficacy.
Introduction and Rationale
The development of new anti-inflammatory agents remains a critical objective in pharmaceutical research, driven by the need for therapies with improved efficacy and reduced side effects compared to existing options.[1] Classical NSAIDs, such as Ibuprofen, function by non-selectively inhibiting both COX-1 and COX-2 enzymes.[2][3] While effective, the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa, can lead to gastrointestinal toxicity with long-term use.[3] This led to the development of selective COX-2 inhibitors like Celecoxib, which preferentially target the inducible COX-2 enzyme responsible for prostaglandin synthesis at sites of inflammation, theoretically sparing the protective functions of COX-1.[4][5][6]
3-[4-(methylsulfanyl)phenyl]acrylic acid is a compound identified for potential therapeutic applications, including as an intermediate for anti-inflammatory agents.[7] Its structural features suggest it may interact with key enzymatic pathways in the inflammatory cascade. However, a systematic evaluation is required to validate its activity and characterize its pharmacological profile.
This guide presents a multi-tiered experimental approach, progressing from foundational in vitro mechanistic studies to in vivo validation, to comprehensively assess the anti-inflammatory properties of 3-[4-(methylsulfanyl)phenyl]acrylic acid in comparison to Ibuprofen and Celecoxib.
Mechanistic Overview: The Arachidonic Acid Cascade
Inflammation is mediated by a complex network of signaling molecules. A central pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[8][9] PGs are key mediators of pain, fever, and inflammation.[10]
-
COX-1: A constitutively expressed enzyme involved in physiological functions ("housekeeping") such as protecting the stomach lining and maintaining kidney function.[6][11]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[6][11]
The therapeutic action of NSAIDs is primarily achieved through the inhibition of COX-2, while adverse effects are often linked to the concurrent inhibition of COX-1.[12] The following diagram illustrates the points of intervention for non-selective and selective NSAIDs within this pathway.
Experimental Framework for Comparative Analysis
A robust comparison requires a multi-pronged approach to assess potency, selectivity, and efficacy across different biological systems. The proposed workflow progresses from targeted enzyme assays to cell-based models and finally to a preclinical in vivo model of acute inflammation.
PART 1: In Vitro Experimental Protocols
A. Cyclooxygenase (COX-1/COX-2) Inhibition Assays
Rationale: This is the foundational assay to determine if 3-[4-(methylsulfanyl)phenyl]acrylic acid acts via the primary mechanism of NSAIDs. By testing against both COX-1 and COX-2 isoforms, we can quantify its potency (as IC50) and its selectivity.[13] A colorimetric or ELISA-based kit is highly recommended for this purpose.[14][15]
Protocol: COX Colorimetric Inhibitor Screening [15][16]
-
Reagent Preparation: Prepare Assay Buffer, Heme, COX-1 and COX-2 enzymes, and Arachidonic Acid substrate according to the manufacturer's protocol (e.g., Cayman Chemical Kit No. 760111).
-
Compound Dilution: Prepare a stock solution of 3-[4-(methylsulfanyl)phenyl]acrylic acid, Ibuprofen, and Celecoxib in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup (96-well plate):
-
100% Initial Activity (Positive Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of vehicle (e.g., 1% DMSO in buffer).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the respective test compound dilution.
-
Background Wells (Negative Control): 160 µL Assay Buffer, 10 µL Heme, and 10 µL of vehicle.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm using a plate reader. Take readings every minute for 5 minutes to determine the reaction rate.
-
Calculation:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the 100% initial activity control.
-
Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
B. Macrophage-Based Anti-inflammatory Assays
Rationale: Macrophages are key cells in the inflammatory response.[17] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response, including the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6.[18][19][20] This assay assesses the compound's ability to suppress these broader inflammatory mediators.
Protocol: Inhibition of NO and Cytokine Production in RAW 264.7 Macrophages [17][19]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of 3-[4-(methylsulfanyl)phenyl]acrylic acid, Ibuprofen, or Celecoxib. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the unstimulated control group.[17]
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): [17]
-
Collect 100 µL of culture supernatant from each well.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure absorbance at 540 nm.
-
Calculate NO concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated group.
-
-
Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Use the remaining cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated group.
-
PART 2: In Vivo Experimental Protocol
A. Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[21][22] Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it particularly relevant for testing NSAIDs.[23]
Protocol: Evaluation of Anti-edematous Activity [24][25]
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Positive Control): Ibuprofen (e.g., 50 mg/kg) orally.
-
Group 3 (Positive Control): Celecoxib (e.g., 30 mg/kg) orally.
-
Groups 4-6 (Test Compound): 3-[4-(methylsulfanyl)phenyl]acrylic acid at three different doses (e.g., 25, 50, 100 mg/kg) orally.
-
-
Dosing: Administer the respective compounds or vehicle via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[23]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation:
-
Calculate the increase in paw volume (edema) at each time point by subtracting the initial volume (time 0) from the subsequent volumes.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group, typically at the 3-hour or 4-hour time point where peak inflammation occurs.[25]
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| 3-[4-(methylsulfanyl)phenyl]acrylic acid | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | ~5 - 15 | ~10 - 35 | ~0.5 - 2 |
| Celecoxib | ~5 - 15 | ~0.04 - 0.08 | >100 |
¹ Selectivity Index (SI) is calculated as COX-1 IC50 / COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
Table 2: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (at 10 µM) | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-6 |
|---|---|---|---|
| 3-[4-(methylsulfanyl)phenyl]acrylic acid | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value | Experimental Value |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
|---|---|---|
| 3-[4-(methylsulfanyl)phenyl]acrylic acid | 25 | Experimental Value |
| 50 | Experimental Value | |
| 100 | Experimental Value | |
| Ibuprofen | 50 | ~45 - 60% |
| Celecoxib | 30 | ~50 - 65% |
Interpretation:
-
Potency & Selectivity: The IC50 values from Table 1 will reveal the potency of the test compound against each COX isoform. The Selectivity Index will classify it as non-selective (like Ibuprofen), COX-2 selective (like Celecoxib), or somewhere in between.[26]
-
Broad-Spectrum Activity: Data from Table 2 will indicate whether the compound has anti-inflammatory effects beyond prostaglandin inhibition, such as suppressing NO and cytokine pathways, which are also crucial in inflammation.[27]
-
In Vivo Efficacy: Table 3 provides the ultimate validation of the compound's effectiveness in a living system. A dose-dependent inhibition of edema would strongly support its potential as an anti-inflammatory drug.[24]
Conclusion
By systematically applying the described in vitro and in vivo protocols, researchers can generate a comprehensive and objective comparison of 3-[4-(methylsulfanyl)phenyl]acrylic acid against standard anti-inflammatory agents. This structured approach ensures scientific rigor and provides the critical data needed to assess the compound's therapeutic potential. The resulting profile of potency, selectivity, and efficacy will guide future decisions in the drug development pipeline, from lead optimization to more advanced preclinical studies.
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National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]
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Mandal, A. (2019, February 26). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
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Wikipedia. (2024, October 26). Celecoxib. Retrieved from [Link]
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Consensus.app. (n.d.). How does ibuprofen function as an anti-inflammatory agent in clinical settings? Retrieved from [Link]
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Gong, L., et al. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 22(4), 333–337. Retrieved from [Link]
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Robertson, S. (2022, September 22). Ibuprofen Mechanism. News-Medical.Net. Retrieved from [Link]
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Clinical Pharmacogenetics Implementation Consortium. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]
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Clinical Pharmacogenetics Implementation Consortium. (n.d.). Ibuprofen Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Synapse. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(15), 2787. Retrieved from [Link]
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Healthdirect Australia. (n.d.). Ibuprofen. Retrieved from [Link]
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Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 4(1), 10. Retrieved from [Link]
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Lo, Y. C., et al. (2019). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE, 14(7), e0219357. Retrieved from [Link]
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Kim, J. K., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(11), 2768. Retrieved from [Link]
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Park, S. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 432–442. Retrieved from [Link]
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Wei, S., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(9), 1211. Retrieved from [Link]
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Li, H., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. International Immunopharmacology, 134, 112108. Retrieved from [Link]
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Ouellet, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1888-1891. Retrieved from [Link]
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BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Ghorab, M. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(10), 2291. Retrieved from [Link]
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Boukhatem, M. N., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2014, 259321. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
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Malik, A., et al. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Journal of Biomedicine and Biotechnology, 2011, 347153. Retrieved from [Link]
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Zgrajka, W., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1017–1024. Retrieved from [Link]
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Consensus.app. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-139. Retrieved from [Link]
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Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1888-1891. Retrieved from [Link]
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Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Retrieved from [Link]
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Nile, S. H., et al. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 16(1), 4-14. Retrieved from [Link]
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Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
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Pérez-García, M. D., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 13(10), 1361. Retrieved from [Link]
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Kumar, S., et al. (2023). Nitric oxide synthase and its function in animal reproduction: an update. Frontiers in Veterinary Science, 10, 1243179. Retrieved from [Link]
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CĂLINA, D., et al. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Antioxidants, 9(2), 106. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-[4-(Methylsulfanyl)Phenyl]Acrylic Acid. Retrieved from [Link]
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Ali, I., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 149-165. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic Acid
For researchers and professionals in drug development, the consistent, reproducible synthesis of key intermediates is paramount. 3-[4-(methylsulfanyl)phenyl]acrylic acid, a valuable building block for various biologically active compounds, presents a case study in the importance of methodological robustness.[1] This guide provides an in-depth comparison of common synthetic routes, focusing on the critical factors that govern reproducibility, yield, and purity. We will dissect the prevalent Knoevenagel condensation, offering a detailed, validated protocol and exploring the analytical techniques required to ensure consistent outcomes.
Introduction: The Challenge of Consistency
The synthesis of cinnamic acid derivatives, such as 3-[4-(methylsulfanyl)phenyl]acrylic acid, is a cornerstone of organic synthesis.[2] These compounds are intermediates for pharmaceuticals, functional polymers, and other fine chemicals.[1] However, transitioning a synthetic procedure from a literature report to reliable bench-top execution often exposes challenges in reproducibility. Minor variations in reagent quality, catalyst activity, or reaction conditions can lead to significant deviations in yield and purity, hindering research progress and escalating development costs.
This guide aims to provide a clear, evidence-based framework for assessing and achieving a reproducible synthesis of the title compound, focusing on the widely adopted Knoevenagel condensation.
Comparative Analysis of Synthetic Routes
The Knoevenagel condensation is the most common and direct method for synthesizing cinnamic acids from aromatic aldehydes.[2][3] It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a base.[4][5] While other methods exist, the Knoevenagel offers a balance of simplicity, efficiency, and atom economy.
The choice of base and solvent system is critical and represents the primary point of variation among published procedures. Traditionally, a combination of pyridine and piperidine has been used.[2] However, due to pyridine's carcinogenicity and handling difficulties, more benign and efficient alternatives have been developed.[2]
| Method | Catalyst/Base | Solvent | Advantages | Disadvantages & Reproducibility Concerns | Reference |
| Classic Doebner | Piperidine | Pyridine | Well-established, extensive literature. | Uses carcinogenic pyridine; requires high temperatures; purification can be challenging. Reproducibility is sensitive to pyridine quality and water content. | [2][4] |
| Triethylamine (TEA) System | Triethylamine / Piperidine (cat.) | Toluene or Neat | Pyridine-free, easier handling and solvent recovery. TEA can act as both base and phase transfer catalyst. | Reaction times can still be lengthy. Reproducibility depends on the precise ratio of TEA to piperidine and effective removal of water. | [2] |
| DABCO Catalysis | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Ethanol or Solvent-free | Mild reaction conditions, short reaction times, often high yields without extensive purification. | Catalyst efficiency can be substrate-dependent. Reproducibility is generally high due to the stable, non-volatile nature of the catalyst. | [6][7] |
| Aqueous Microwave | K₂CO₃ / TBAB (Tetrabutylammonium bromide) | Water | "Green" chemistry approach, rapid reaction times due to microwave heating, avoids organic solvents. | Requires specialized microwave equipment. Scalability can be an issue. Reproducibility relies on precise microwave parameter control. | [3] |
Based on this comparison, methods employing stable, non-volatile bases like DABCO or well-defined pyridine-free systems offer a superior foundation for achieving high reproducibility. For this guide, we will focus on a robust, pyridine-free protocol that balances efficiency, safety, and reliability.
Detailed Protocol: A Reproducible Knoevenagel Condensation
This protocol is based on a modified Doebner condensation that replaces pyridine with triethylamine (TEA) and toluene, a system proven to be effective for various benzaldehyde derivatives.[2] The rationale behind each step is explained to empower the researcher to troubleshoot and adapt the procedure confidently.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid.
Step-by-Step Methodology
-
Reagent Preparation & Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-(methylsulfanyl)benzaldehyde (10.0 g, 65.7 mmol, 1.0 eq).
-
Add malonic acid (7.5 g, 72.3 mmol, 1.1 eq), toluene (80 mL), and triethylamine (TEA) (12.0 mL, 85.4 mmol, 1.3 eq).
-
Causality: Toluene serves as an azeotropic solvent to remove water, driving the condensation equilibrium forward. TEA acts as the primary base, deprotonating malonic acid. A slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalysis and Reflux:
-
Add piperidine (1.1 mL, 11.8 mmol, 0.18 eq) to the flask.
-
Heat the mixture to a vigorous reflux (oil bath temperature ~120-130°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours, or until no more water is collected.
-
Causality: Piperidine is a more effective nucleophilic catalyst for the initial condensation step.[2][8] The removal of the water byproduct is the critical factor for driving the reaction to completion and achieving a high, reproducible yield.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add the reaction mixture to a beaker containing 100 mL of 2 M hydrochloric acid (HCl) with stirring.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous/organic mixture. Cooling maximizes the recovery of the solid product.
-
-
Purification:
-
Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove TEA-hydrochloride and excess malonic acid.
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to form fine crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Causality: Recrystallization is a crucial step for achieving high purity. The ethanol/water solvent system is effective for this class of compounds, as the product is soluble in hot ethanol but less soluble in water.
-
Reaction Mechanism Overview
Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.
Assessing Reproducibility: Key Factors & Analytical Verification
Achieving run-to-run consistency depends on meticulous control over several key variables and rigorous analytical confirmation.
Critical Process Parameters
-
Purity of 4-(methylsulfanyl)benzaldehyde: The starting aldehyde is susceptible to oxidation to the corresponding benzoic acid. The presence of this impurity can neutralize the catalytic base and reduce yield.[8] It is advisable to use freshly purchased or purified aldehyde.
-
Water Removal: The efficiency of the Dean-Stark trap is paramount. Incomplete water removal will stall the reaction, leading to low and inconsistent yields. Ensure vigorous reflux and a properly set up apparatus.
-
Temperature Control: While the reaction is robust, consistent temperature control ensures a steady reaction rate and prevents potential side reactions or decomposition.
-
Stoichiometry: Precise measurement of the catalytic piperidine is important. An excess can lead to side reactions, while too little will slow the reaction rate.
Analytical Verification Data
To validate the identity, purity, and consistency of the synthesized 3-[4-(methylsulfanyl)phenyl]acrylic acid, the following analytical data should be collected and compared against a reference standard.
| Analysis | Expected Result | Purpose |
| Melting Point | 174-176 °C | A sharp, un-depressed melting point is a primary indicator of high purity.[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~2.5 (s, 3H, -SCH₃), ~6.5 (d, 1H, vinylic), ~7.3 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.7 (d, 1H, vinylic), ~12.4 (s, 1H, -COOH) | Confirms the chemical structure and isomeric purity (E-isomer). |
| FT-IR (KBr, cm⁻¹) | ~1680 (C=O, acid), ~1625 (C=C, alkene), ~2500-3300 (O-H, acid) | Confirms the presence of key functional groups.[9] |
| HPLC | >99% Purity (e.g., C18 column, H₂O:ACN gradient with 0.1% H₃PO₄, UV detection at 210 nm) | Quantifies the purity of the final product and detects any minor impurities or unreacted starting materials.[10][11] |
By rigorously controlling the outlined process parameters and verifying each batch with this suite of analytical tests, researchers can establish a highly reproducible and reliable synthesis for 3-[4-(methylsulfanyl)phenyl]acrylic acid, ensuring a consistent supply of this critical intermediate for their research and development endeavors.
References
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Diwakar, B.S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29, 1561-1564. Available from: [Link]
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Pawar, H.S., Wagha, A.S., & Lali, A.M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available from: [Link]
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Ghosh, M., et al. (2004). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Indian Journal of Chemistry - Section B, 43B, 2234-2236. Available from: [Link]
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comparative spectroscopic analysis of 3-[4-(methylsulfanyl)phenyl]acrylic acid and its precursors
In the landscape of pharmaceutical and materials science research, the meticulous characterization of novel compounds is paramount. This guide provides an in-depth comparative spectroscopic analysis of 3-[4-(methylsulfanyl)phenyl]acrylic acid, a versatile building block, and its readily available precursors, 4-(methylsulfanyl)benzaldehyde and malonic acid. By examining the spectral transformations that occur during the synthesis, we can gain a deeper understanding of the molecular changes and confirm the successful formation of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organic molecules.
Introduction
3-[4-(methylsulfanyl)phenyl]acrylic acid, a derivative of cinnamic acid, holds significant interest due to its conjugated system and the presence of a sulfur-containing moiety, making it a valuable intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its synthesis is most commonly achieved through the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid.[2][3]
This guide will first detail the synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid from 4-(methylsulfanyl)benzaldehyde and malonic acid. Subsequently, a comprehensive comparative analysis of the Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectra of the starting materials and the final product will be presented. This comparative approach allows for a clear elucidation of the key spectroscopic changes that signify the formation of the α,β-unsaturated carboxylic acid.
Synthesis of 3-[4-(methylsulfanyl)phenyl]acrylic acid: The Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route to 3-[4-(methylsulfanyl)phenyl]acrylic acid. The reaction proceeds via the condensation of 4-(methylsulfanyl)benzaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine, followed by decarboxylation.[2][4][5]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
